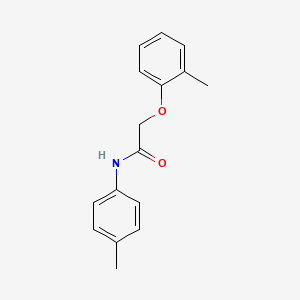

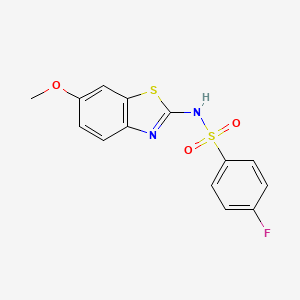

![molecular formula C13H12N4OS B5577257 1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone CAS No. 6590-61-0](/img/structure/B5577257.png)

1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as ITE, is a synthetic compound that has been studied extensively for its potential therapeutic applications. ITE is a small molecule compound that has shown promising results in preclinical studies as an anti-inflammatory and anti-tumor agent.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Evaluation and Synthetic Approaches

A study focused on synthesizing indole C-3 substituted derivatives to explore prospective anticonvulsant agents. The derivatives demonstrated significant activity in maximal electroshock tests and subcutaneous pentylenetetrazole screens, indicating their potential as anticonvulsant agents. An in vitro radioligand binding assay on sodium channels and γ-amino butyric acid estimation was performed to understand the mechanistic action (P. Ahuja & N. Siddiqui, 2014).

Corrosion Inhibition

Another study investigated the compound as a new corrosion inhibitor for mild steel in a hydrochloric acid medium. The inhibition efficiency increased with the concentration of the compound, demonstrating significant potential in corrosion protection. The study utilized weight loss measurements, NMR, FTIR spectroscopy, SEM, and DFT calculations to characterize and understand the efficiency of the inhibitor (Q. Jawad et al., 2020).

Antimicrobial Agents

Research into triazole and triazolothiadiazine derivatives has shown these compounds to possess diverse applications in medicine, agriculture, and industry. New derivatives synthesized displayed significant antimicrobial activity against various microorganisms, highlighting their potential as novel antimicrobial agents (Zafer Asim Kaplancikli et al., 2008).

Antifungal Activity

A series of triazolylindole derivatives were synthesized and evaluated for antifungal activity. The structure of the compounds was characterized by IR and 1HNMR spectral data, and their antifungal efficacy was assessed, demonstrating significant activity against fungal pathogens (I. Singh & J. Vedi, 2014).

Chemical Characterization and Biological Activities

The synthesis and characterization of novel thiophosphoryl oximates containing thiazole and 1,2,3-triazole rings were undertaken to find agrochemicals with high activity and low toxicity. Preliminary bioassay results indicated moderate insecticidal and fungicidal activities for some of the synthesized compounds, suggesting their potential for further development as agrochemicals (Xiao-fei Zhu & De-Qing Shi, 2009).

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-15-13(17-16-8)19-7-12(18)10-6-14-11-5-3-2-4-9(10)11/h2-6,14H,7H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUVJVCMHCGKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351168 |

Source

|

| Record name | 1-(1H-indol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-61-0 |

Source

|

| Record name | 1-(1H-indol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)